4'-Methyl-3-(3-pyrrolinomethyl) benzophenone

Description

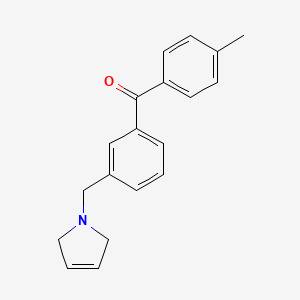

4'-Methyl-3-(3-pyrrolinomethyl) benzophenone is a benzophenone derivative featuring a methyl group at the 4'-position of one aromatic ring and a 3-pyrrolinomethyl substituent at the 3-position of the other ring. The pyrrolinomethyl group consists of a pyrroline moiety (a five-membered unsaturated amine ring) attached via a methylene bridge. This structural configuration imparts unique electronic and steric properties, making the compound relevant in pharmaceutical and materials research.

Properties

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c1-15-7-9-17(10-8-15)19(21)18-6-4-5-16(13-18)14-20-11-2-3-12-20/h2-10,13H,11-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYRFVRPZUYSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643466 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-63-4 | |

| Record name | Methanone, [3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4’-Methyl-3-(3-pyrrolinomethyl) benzophenone involves several steps. One common synthetic route includes the reaction of 4-methylbenzophenone with 3-pyrrolinomethyl chloride under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is carried out in an organic solvent like dichloromethane or toluene at a controlled temperature .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

4’-Methyl-3-(3-pyrrolinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

4’-Methyl-3-(3-pyrrolinomethyl) benzophenone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Methyl-3-(3-pyrrolinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on benzophenone derivatives significantly influence their molecular weight, polarity, and reactivity. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The methyl group (electron-donating) at 4' in the target compound increases lipophilicity compared to the chloro analog, which may improve membrane permeability in drug design . The cyano group (electron-withdrawing) in the 3-position raises polarity, favoring applications in polar solvents or as a photoinitiator .

- Heterocyclic Substituents: Piperazinomethyl and morpholinomethyl groups (e.g., in ) introduce basic nitrogen atoms, enhancing solubility in acidic environments and enabling hydrogen bonding .

Spectroscopic and Computational Data

Theoretical studies on substituted benzophenones (e.g., 4-fluoro-4-hydroxybenzophenone) reveal that substituents alter vibrational modes, charge distribution, and nonlinear optical properties . For this compound:

- Pyrrolinomethyl Contribution: The pyrroline moiety’s lone electron pair on nitrogen may participate in resonance, affecting UV-Vis absorption spectra .

Biological Activity

4'-Methyl-3-(3-pyrrolinomethyl) benzophenone, a compound with the molecular formula C17H18N2O, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzophenone core with a methyl group and a pyrrolinomethyl substituent. Its structure is significant for its interaction with biological targets, influencing its activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Effects : Preliminary studies suggest that this compound possesses antimicrobial properties against several bacterial strains.

- Anti-inflammatory Activity : The compound has been shown to reduce inflammation in vitro, indicating potential therapeutic applications in inflammatory diseases.

- Antioxidant Properties : It may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammatory responses.

- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that lead to various biological effects.

- Free Radical Scavenging : Its structure allows it to neutralize free radicals, contributing to its antioxidant effects.

Case Studies

-

Antimicrobial Activity Study

- A study evaluated the effectiveness of this compound against common pathogens. Results indicated a significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

- Table 1: Antimicrobial Activity

Pathogen Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10

-

Anti-inflammatory Effects

- In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages.

- Table 2: Cytokine Levels Post-Treatment

Cytokine Control Level (pg/mL) Treated Level (pg/mL) TNF-alpha 200 80 IL-6 150 60

Research Findings

Recent studies have highlighted the compound's potential in drug development:

- Pharmacological Profiles : The compound's dual action as an antimicrobial and anti-inflammatory agent positions it as a candidate for treating infections accompanied by inflammation.

- Safety and Toxicology : Preliminary toxicity studies suggest that it has a favorable safety profile at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.